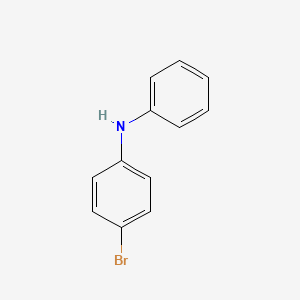

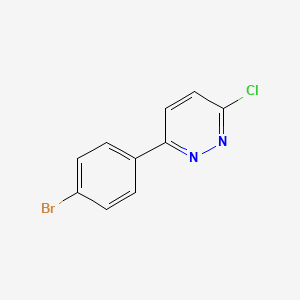

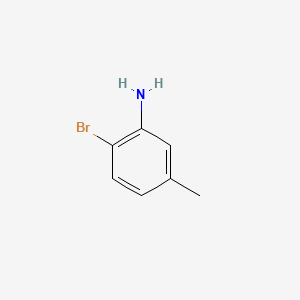

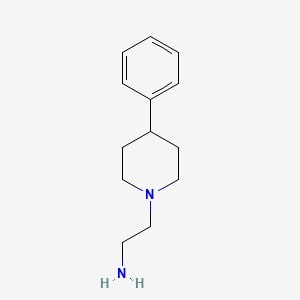

![molecular formula C34H44O14 B1276376 Methyl (4S,5R,6S,7S,8S,11R,12R,14S,15S)-12-Acetyloxy-4,7-Dihydroxy-6-[(1R,2S,6S,9R,11S)-2-Hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4-carboxylat CAS No. 99399-65-2](/img/structure/B1276376.png)

Methyl (4S,5R,6S,7S,8S,11R,12R,14S,15S)-12-Acetyloxy-4,7-Dihydroxy-6-[(1R,2S,6S,9R,11S)-2-Hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4-carboxylat

Übersicht

Beschreibung

Azadirachtin D: Comprehensive Analysis

Azadirachtin is a natural pesticide derived from the Neem tree, Azadirachta indica, and is known for its insecticidal properties. It is particularly effective against a variety of insect pests and has been used in integrated pest management for decades. Azadirachtin operates through several mechanisms, including acting as an antifeedant, disrupting insect growth, and affecting reproductive success. It has a complex molecular structure that has made its synthesis challenging, but it is valued for its low toxicity to vertebrates .

Synthesis Analysis

The synthesis of azadirachtin and its analogues has been a subject of extensive research due to its potent bioactivity. The complexity of azadirachtin's structure has precluded its synthesis for widespread pesticide use, although research into simpler mimetic substances is ongoing. Model compounds of azadirachtin have been synthesized, with particular attention to the tetrahydrofurancarboxylate hemiketal functional group and the decalin moiety, which are crucial for its bioactivity. Key reactions in the synthesis include the oxidative ring contraction reaction and intramolecular Diels-Alder reaction .

Molecular Structure Analysis

Azadirachtin's molecular structure is highly complex, featuring a tetranortriterpene framework. An epimeric analogue of azadirachtin, 11-epi-azadirachtin D, has been isolated, and its structure was proposed based on spectral analyses. The structure of azadirachtin includes a decalin core, a tetrahydrofuran ring, and multiple oxygenated functional groups, which contribute to its bioactivity .

Chemical Reactions Analysis

Azadirachtin interacts with biological systems through various chemical reactions. It modulates the properties of cholinergic miniature excitatory postsynaptic currents and calcium currents in the central nervous system of insects, leading to decreased neural activity. Additionally, azadirachtin induces apoptosis in insect midguts by affecting the transcriptional level of genes involved in apoptotic signaling pathways, such as the MAPK and calcium pathways .

Physical and Chemical Properties Analysis

Azadirachtin's physical and chemical properties are closely linked to its biological activity. It is a feeding deterrent for many insects, particularly Lepidoptera, and disrupts growth and reproduction in a wide range of arthropods. Its bioavailability can be affected by barriers such as cuticle or gut in certain species. The compound's antifeedant and growth-regulatory effects are consistent across species, although the exact biochemical effects at the cellular level remain to be fully elucidated .

Case Studies

Several studies have demonstrated the effects of azadirachtin on different insect species. In Drosophila melanogaster, azadirachtin was shown to increase mortality, reduce mating success, and decrease progeny production. It also caused gametic abnormalities and reduced the number of cysts and oocytes in treated adults . In Spodoptera litura, azadirachtin inhibited larval growth by inducing apoptosis in the midgut, affecting the digestion and absorption of nutrients . Additionally, hairy root cultures of Azadirachta indica have been optimized to enhance the production of azadirachtin, with elicitors such as jasmonic acid and salicylic acid significantly increasing its yield .

Wissenschaftliche Forschungsanwendungen

Azadirachtin D, eine aus dem Neembaum (Azadirachta indica) gewonnene Verbindung, findet aufgrund seiner komplexen Struktur und biologischen Aktivität vielfältige Anwendungen in der wissenschaftlichen Forschung. Hier finden Sie eine umfassende Analyse von sechs einzigartigen Anwendungen:

Schädlingsbekämpfung in der Landwirtschaft

Azadirachtin D dient als starkes Biopestizid. Es stört den Lebenszyklus von Schädlingen, indem es als Fraßschutzmittel, Repellent und Ovipositionsinhibitor wirkt, was zu einer Reduzierung der Schädlingspopulationen führt, ohne die Umweltbelastung durch synthetische Pestizide .

Bekämpfung von Blattlausbefall

Studien haben gezeigt, dass Azadirachtin die Wirtswahl und die Fütterungsaktivität von Blattläusen beeinflussen kann, was für die Bekämpfung von Blattläusen in Zierpflanzen wie Rosen entscheidend ist. Es wurde beobachtet, dass Azadirachtin in Pflanzen transloziert werden kann und die Mortalität von Blattläusen durch Toxizität beeinflusst, nachdem sie sich von behandelten Pflanzen ernährt haben .

Entwicklung umweltfreundlicher Insektizide

Azadirachtin D ist ein wichtiger Bestandteil bei der Entwicklung umweltfreundlicher Insektizide. Es bietet eine nachhaltige Alternative zu synthetischen Pestiziden, reduziert das Risiko der Bioakkumulation und fördert die Biodiversität im Boden .

Krebsforschung

Es wurde festgestellt, dass die Verbindung ein Potenzial für Antikrebswirkungen besitzt. Seine Fähigkeit, das Tumorwachstum zu hemmen, macht es zu einem interessanten Forschungsgegenstand in der pharmakologischen Forschung .

Antimalaria-Anwendungen

Azadirachtin D hat sich in Antimalaria-Studien vielversprechend gezeigt. Seine Anwendung in diesem Bereich könnte zur Entwicklung neuer Behandlungen für Malaria führen, einer Krankheit, die Millionen Menschen weltweit betrifft .

Antibakterielle und entzündungshemmende Eigenschaften

Die antibakteriellen und entzündungshemmenden Eigenschaften der Verbindung werden für medizinische Anwendungen untersucht. Dies könnte zu neuen Behandlungen für bakterielle Infektionen und entzündliche Erkrankungen führen .

Wirkmechanismus

Azadirachtin D, a tetranortriterpenoid derived from the neem seed of the Indian neem tree (Azadirachta indica), is a prominent biopesticide used worldwide due to its potent insecticidal properties .

Target of Action

Azadirachtin D primarily targets insects, affecting their endocrine systems . It interferes with certain mediators that regulate the synthesis and release of ecdysone, a hormone crucial for insect development . It also disrupts the production of neuropeptides in the insect brain .

Mode of Action

Azadirachtin D acts as a powerful antifeedant and insect growth disruptor . It reduces the insect’s appetite, inhibiting feeding . It also interferes with the insect’s molting process, leading to developmental disorders or death . Furthermore, it can deter insects from laying eggs on the treated surface .

Biochemical Pathways

Azadirachtin D affects several biochemical pathways in insects. It impacts histidine metabolism, D-glutamine and D-glutamate metabolism, biotin metabolism, ascorbate and aldarate metabolism, pentose and glucuronate interconversions, and alanine, aspartate, and glutamate metabolism .

Pharmacokinetics

The pharmacokinetics of Azadirachtin D involve its absorption, distribution, metabolism, and excretion (ADME). After topical application, azadirachtin was found to be highly toxic during the formation of pupae, leading to inhibition of adult formation . .

Result of Action

The result of Azadirachtin D’s action is the disruption of normal insect behavior, preventing them from consuming the treated plants . It induces sterility in insects by preventing oviposition and interrupting sperm production in males . It also increases superoxide dismutase activity (SOD) and malondialdehyde contents (MDA) in insects, inducing antioxidant enzymes to protect against oxidative damage .

Action Environment

Azadirachtin D is considered environmentally friendly and biodegradable . It has low toxicity to wildlife, plants, birds, and beneficial organisms like biocontrol agents, predators, and parasitoids . Environmental factors such as uv light and extreme ph conditions can affect its stability . The use of nanotechnology is being explored to control its release rate and improve its stability and sustainability .

Zukünftige Richtungen

Azadirachtin-based insecticides have recently been promoted as an alternative pest control method, especially in agroecological farming and organic agricultural systems . Future research could focus on the development of novel strategies by the use of nanotechnology to control its release rate and improve its stability and sustainability .

Biochemische Analyse

Biochemical Properties

Azadirachtin D plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It acts as an antifeedant and growth disruptor in insects by inhibiting the activity of digestive enzymes such as proteases and amylases . Additionally, Azadirachtin D interacts with various proteins involved in the insect endocrine system, disrupting the normal hormonal balance and leading to developmental abnormalities . These interactions are primarily non-covalent, involving hydrogen bonding and hydrophobic interactions.

Cellular Effects

Azadirachtin D exerts profound effects on various types of cells and cellular processes. In insect cells, it disrupts cell signaling pathways, leading to altered gene expression and impaired cellular metabolism . Azadirachtin D inhibits the synthesis of ecdysteroids, which are essential for molting and development in insects . This inhibition results in arrested development and eventual death of the insect. Furthermore, Azadirachtin D has been shown to induce apoptosis in certain cell types by activating caspase enzymes and promoting DNA fragmentation .

Molecular Mechanism

The molecular mechanism of action of Azadirachtin D involves several key processes. It binds to the ecdysone receptor (EcR) in insects, preventing the receptor from activating the transcription of genes required for molting and development . This binding interaction is highly specific and involves multiple hydrogen bonds and hydrophobic contacts. Additionally, Azadirachtin D inhibits the activity of juvenile hormone esterase, an enzyme responsible for degrading juvenile hormone, thereby disrupting the hormonal balance in insects . These molecular interactions lead to the inhibition of normal growth and development in target organisms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Azadirachtin D have been observed to change over time. The compound is relatively stable under standard laboratory conditions but can degrade when exposed to UV light and extreme pH conditions . Over time, the efficacy of Azadirachtin D in inhibiting insect growth and development may decrease due to its degradation. Long-term studies have shown that continuous exposure to Azadirachtin D can lead to the development of resistance in some insect populations . Its overall impact on cellular function remains significant even after prolonged exposure.

Dosage Effects in Animal Models

The effects of Azadirachtin D vary with different dosages in animal models. At low doses, it acts as an effective antifeedant and growth inhibitor, causing developmental delays and reduced fertility in insects . At higher doses, Azadirachtin D can exhibit toxic effects, including increased mortality and severe developmental abnormalities . In some cases, high doses of Azadirachtin D have been associated with adverse effects on non-target organisms, such as beneficial insects and aquatic fauna . Therefore, careful dosage management is essential to minimize potential negative impacts.

Metabolic Pathways

Azadirachtin D is involved in several metabolic pathways, particularly those related to terpenoid biosynthesis. It interacts with enzymes such as cytochrome P450 monooxygenases, which play a crucial role in its biosynthesis and metabolism . These interactions can affect the metabolic flux and levels of various metabolites within the organism. Additionally, Azadirachtin D has been shown to influence the metabolism of other compounds by inhibiting or inducing specific metabolic enzymes . This can lead to changes in the overall metabolic profile of the organism.

Transport and Distribution

Within cells and tissues, Azadirachtin D is transported and distributed through various mechanisms. It is known to be translocated in the phloem of plants, allowing it to reach different parts of the plant and exert its insecticidal effects . In insects, Azadirachtin D is absorbed through the gut and distributed to various tissues, where it accumulates and exerts its toxic effects . The compound can also interact with transport proteins and binding proteins, which facilitate its movement within the organism .

Subcellular Localization

The subcellular localization of Azadirachtin D is critical for its activity and function. It is primarily localized in the cytoplasm and nucleus of insect cells, where it interacts with key regulatory proteins and enzymes . The compound can also be found in the endoplasmic reticulum and mitochondria, where it may influence protein synthesis and energy metabolism . Post-translational modifications, such as phosphorylation and glycosylation, can affect the targeting and localization of Azadirachtin D within the cell .

Eigenschaften

IUPAC Name |

methyl (4S,5R,6S,7S,8S,11R,12R,14S,15S)-12-acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H44O14/c1-8-15(2)24(37)46-19-12-18(45-16(3)35)28(4)13-43-21-22(28)31(19)14-44-33(40,26(38)41-7)25(31)29(5,23(21)36)34-20-11-17(30(34,6)48-34)32(39)9-10-42-27(32)47-20/h8-10,17-23,25,27,36,39-40H,11-14H2,1-7H3/b15-8+/t17-,18+,19-,20?,21-,22-,23+,25-,27-,28+,29+,30-,31?,32-,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNNRXIOWEMKFFZ-TXCILVRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)(C(=O)OC)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@H]3[C@@H]2C14CO[C@@]([C@H]4[C@]([C@@H]3O)(C)[C@@]56C7C[C@@H]([C@@]5(O6)C)[C@]8(C=CO[C@H]8O7)O)(C(=O)OC)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99399-65-2 | |

| Record name | Azadirachtin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099399652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the potential of Azadirachtin D against bacterial infections in plants?

A1: Research suggests that Azadirachtin D, a fractionated extract from Azadirachta indica (neem), exhibits antibacterial activity against Xanthomonas oryzae pv. oryzae, the bacterium responsible for bacterial leaf blight disease in rice. [] This finding highlights the potential of Azadirachtin D as a natural antibacterial agent for agricultural applications. Further research is needed to fully elucidate its mechanism of action and efficacy in field conditions.

Q2: The provided abstracts mention "Azadirachtin D" and "1-Tigloyl-3acetyl-1, 1-hydroxymeliacarpin (Azadirachtin D)". Is this a single compound with two names?

A2: Yes, the information provided indicates that "1-Tigloyl-3acetyl-1, 1-hydroxymeliacarpin" is the full chemical name for the compound referred to as "Azadirachtin D". [] It is common practice in scientific literature to use a shortened or simplified name for complex molecules.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromobenzo[d]thiazole-2-carbonitrile](/img/structure/B1276323.png)